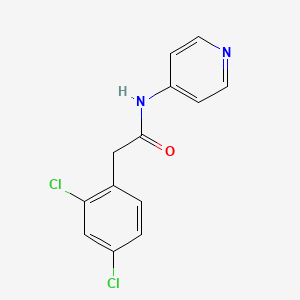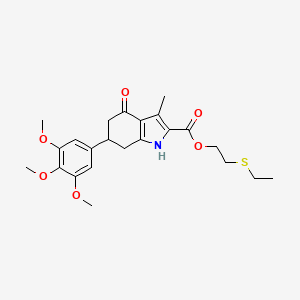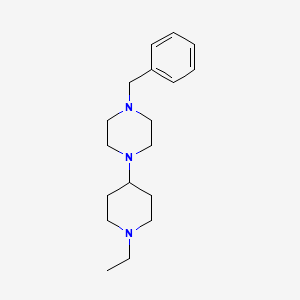
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea, also known as BDMT, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMT is a thiourea derivative that has been shown to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea is in the treatment of cancer. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been studied for its anti-inflammatory and antiviral activities. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to inhibit the replication of the hepatitis C virus.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea is not fully understood. However, studies have suggested that N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea exerts its biological activities through the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea inhibits the proliferation of cancer cells and induces apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea in lab experiments is its potential toxicity, which requires careful handling and administration.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea. Additionally, the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea in the treatment of various diseases, including cancer, inflammation, and viral infections, warrants further investigation.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-butylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-3-4-14-5-8-16(9-6-14)21-19(24)20-12-15-7-10-17-18(11-15)23-13-22-17/h5-11H,2-4,12-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZCIKYRMHJVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-butylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4775003.png)
![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4775015.png)
![N,N-diethyl-2-[(5-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4775020.png)
![methyl 3-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4775024.png)
![N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4775031.png)
![methyl 3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775037.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4775060.png)
![methyl 2-({[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4775063.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)